molecular formula C16H10FN3O2S B14571867 N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine CAS No. 61383-76-4

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine

Cat. No.: B14571867
CAS No.: 61383-76-4
M. Wt: 327.3 g/mol
InChI Key: IWZOEKTWAYWCLX-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine is a heterocyclic compound that contains both thiazole and nitrophenyl groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Properties

CAS No.

61383-76-4

Molecular Formula

C16H10FN3O2S

Molecular Weight

327.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C16H10FN3O2S/c17-13-5-3-12(4-6-13)15-10-23-16(19-15)18-9-11-1-7-14(8-2-11)20(21)22/h1-10H

InChI Key

IWZOEKTWAYWCLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine typically involves the reaction of 4-fluorophenacyl bromide with a thiazole derivative under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired compound.

Chemical Reactions Analysis

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The fluorophenyl and nitrophenyl groups enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine can be compared with other thiazole derivatives, such as:

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